molecular formula C10H14O B14667012 Octahydro-1H-2,4-methanoinden-1-one CAS No. 50529-80-1

Octahydro-1H-2,4-methanoinden-1-one

Katalognummer: B14667012
CAS-Nummer: 50529-80-1
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: NJPKBUSBVQGSJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-1H-2,4-methanoinden-1-one: is a chemical compound with the molecular formula C10H14O . It is a tricyclic ketone with a unique structure that includes multiple ring systems. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Octahydro-1H-2,4-methanoinden-1-one typically involves the hydrogenation of indanone derivatives under specific conditions. The process often requires the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .

Industrial Production Methods: : Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, Octahydro-1H-2,4-methanoinden-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: : In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a scaffold for the development of new drugs targeting specific enzymes or receptors .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .

Wirkmechanismus

The mechanism of action of Octahydro-1H-2,4-methanoinden-1-one involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

50529-80-1

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

tricyclo[5.2.1.03,8]decan-2-one

InChI

InChI=1S/C10H14O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-9H,1-5H2

InChI-Schlüssel

NJPKBUSBVQGSJH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC3CC2C(C1)C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.